Bis(2-methoxyphenyl)diazene

Description

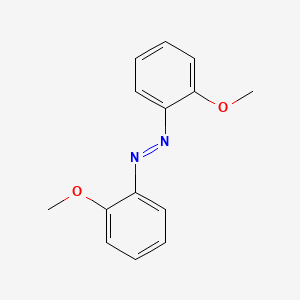

Bis(2-methoxyphenyl)diazene is an organic compound characterized by a diazene (–N=N–) core flanked by two 2-methoxyphenyl substituents. The methoxy (–OCH₃) groups at the ortho positions of the aromatic rings confer distinct electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions. This compound is part of the broader class of diaryl diazenes, which are widely studied for applications in medicinal chemistry, materials science, and as intermediates in organic synthesis . Its structure allows participation in non-covalent interactions, such as chalcogen bonding (e.g., O⋯O interactions), which can stabilize molecular conformations and enhance crystallinity .

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methoxyphenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-17-13-9-5-3-7-11(13)15-16-12-8-4-6-10-14(12)18-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPNMRWLUKXJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-55-8, 38890-74-3 | |

| Record name | NSC 31012 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-methoxyphenyl)diazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038890743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC31012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-methoxyphenyl)diazene can be synthesized through the diazotization of 2-methoxyaniline followed by coupling with another molecule of 2-methoxyaniline. The reaction typically involves the following steps:

Diazotization: 2-methoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with another molecule of 2-methoxyaniline under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxyphenyl)diazene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form azoxy compounds.

Reduction: Reduction of this compound can yield hydrazine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Azoxy compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Bis(2-methoxyphenyl)diazene has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other azo compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential as a photoswitchable molecule in biological systems.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(2-methoxyphenyl)diazene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This property makes it useful in applications such as molecular switches and photoresponsive materials. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Bis(2-methoxyphenyl)diazene and related diazene derivatives:

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Analysis

Substituent Effects

- Electronic Properties : Methoxy groups in this compound act as electron-donating groups, enhancing resonance stabilization of the diazene core. In contrast, chloro substituents (e.g., in 1,2-bis(4-chlorophenyl)diazene) are electron-withdrawing, reducing solubility in polar solvents .

- Steric Effects : Bis(2,4-dimethoxyphenyl)diazene exhibits greater steric hindrance due to multiple methoxy groups, which may limit its reactivity in crowded chemical environments .

Non-Covalent Interactions this compound demonstrates O⋯O chalcogen bonding (distance ~2.8 Å), a feature shared with dimethyl 2-((2-methoxyphenyl)-λ³-iodanylidene)malonate. This interaction stabilizes crystal packing and may influence biological activity . Iodo-substituted analogues (e.g., Bis(3-iodo-4-methylphenyl)diazene) leverage iodine's polarizability for halogen bonding, which is absent in methoxy- or chloro-substituted derivatives .

Isomerism and Conformation

- Bis(tetrazol-5-yl)diazenes exhibit cis/trans isomerism, with trans-conformers dominating in the solid state. In contrast, this compound adopts a planar trans-configuration due to minimized steric clashes between ortho-methoxy groups .

Applications

- Biomedical : Bis(4-chlorophenyl)diazene derivatives show promise as stabilizers of tumor suppressor proteins (e.g., Pdcd4), whereas this compound’s role in biomedicine remains underexplored but plausible due to its structural similarity .

- Materials Science : Ethynyl-substituted diazenes (e.g., Bis(4-ethynylphenyl)diazene) are valued in click chemistry and polymer synthesis, leveraging their reactive triple bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.